Desmethyltrimipramine

説明

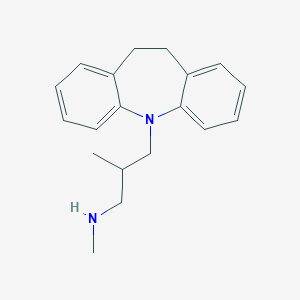

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-15(13-20-2)14-21-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)21/h3-10,15,20H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEUKSCRQNPXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)CN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945611 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2293-21-2 | |

| Record name | Desmethyltrimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002293212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLTRIMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I453QU04O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Desmethyltrimipramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyltrimipramine, the primary active metabolite of the tricyclic antidepressant (TCA) trimipramine, exerts its pharmacological effects through a multifaceted mechanism of action. While structurally related to other TCAs, its profile is distinguished by a potent inhibition of the norepinephrine transporter (NET) and a moderate inhibition of the serotonin transporter (SERT), with weaker effects on the dopamine transporter (DAT). Beyond monoamine reuptake inhibition, this compound interacts with a range of central nervous system receptors, contributing to its therapeutic efficacy and side-effect profile. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting quantitative data on its interactions with key molecular targets, detailed experimental methodologies for a selection of pertinent assays, and visualizations of the associated signaling pathways.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

The principal mechanism of action of this compound is the inhibition of the reuptake of the monoamine neurotransmitters norepinephrine and serotonin from the synaptic cleft. By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing noradrenergic and serotonergic neurotransmission.[1] This action is believed to be central to its antidepressant effects.

Quantitative Data: Transporter Inhibition

The inhibitory potency of this compound at human monoamine transporters and organic cation transporters has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Transporter | Species | IC50 (µM)[2] |

| Norepinephrine Transporter (NET) | Human | 4.99 |

| Serotonin Transporter (SERT) | Human | 2.11 |

| Dopamine Transporter (DAT) | Human | >10 |

| Organic Cation Transporter 1 (OCT1) | Human | 3.72 |

| Organic Cation Transporter 2 (OCT2) | Human | 8.00 |

Interaction with Neurotransmitter Receptors

In addition to its effects on monoamine transporters, this compound also exhibits affinity for a variety of neurotransmitter receptors. While comprehensive binding data for this compound is not as widely published as for its parent compound, trimipramine, available evidence and its structural similarity to other TCAs suggest interactions with adrenergic, histamine, and muscarinic receptors.

Adrenergic Receptors

Chronic administration of desmethylimipramine has been shown to selectively decrease the density of beta-adrenergic receptors in the rat brain.[3][4] This downregulation is a common feature of many antidepressant drugs and is thought to be an adaptive response to the sustained increase in synaptic norepinephrine. Studies have also indicated that desmethylimipramine can influence alpha-adrenergic receptors.[3][5]

Dopamine Receptors

Desmethylimipramine has been observed to decrease the in vivo binding to both dopamine D1 and D2 receptors in a dose-dependent manner.[6] This effect appears to be due to a decrease in the affinity of these receptors for their ligands.[6] However, in vitro studies have shown that desmethylimipramine is a weak inhibitor of dopamine-sensitive adenylate cyclase, with a Ki value greater than 1 µM.[7]

Histamine and Muscarinic Receptors

Like many tricyclic antidepressants, this compound is known to possess antagonist activity at histamine H1 and muscarinic acetylcholine receptors.[8][9][10] This antagonism is responsible for some of the common side effects of TCAs, such as sedation and anticholinergic effects.

Downstream Signaling Pathways

The inhibition of monoamine reuptake and interaction with neurotransmitter receptors by this compound initiate a cascade of intracellular signaling events. These pathways ultimately lead to changes in gene expression and neuronal plasticity that are thought to underlie the therapeutic effects of the drug.

Norepinephrine Transporter Inhibition and Downstream Signaling

The blockade of NET by this compound leads to a sustained elevation of synaptic norepinephrine. This can trigger downstream signaling cascades, including the modulation of the ERK/MAPK pathway.[11][12] Chronic exposure to increased norepinephrine levels also leads to the downregulation of beta-adrenergic receptors, a process that involves complex regulatory mechanisms within the cell.[13][14][15]

CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity and survival. Antidepressants have been shown to increase the phosphorylation and activation of CREB.[16][17] While direct studies on this compound's effect on CREB are limited, its modulation of monoaminergic and other receptor systems is expected to converge on this important signaling pathway.[18][19]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general framework for determining the binding affinity of this compound for a specific receptor using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of this compound for a target receptor.

Materials:

-

Cell membranes prepared from cells or tissues expressing the receptor of interest.

-

Radioligand specific for the target receptor (e.g., [3H]prazosin for α1-adrenergic receptors).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

Equilibration: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Neurotransmitter Uptake Inhibition Assay

This protocol outlines a method to determine the potency of this compound in inhibiting the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

Objective: To determine the IC50 value of this compound for the inhibition of norepinephrine or serotonin uptake.

Materials:

-

Synaptosomes or cells expressing NET or SERT.

-

Radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]serotonin).

-

This compound solutions of varying concentrations.

-

Uptake buffer.

-

Wash buffer (ice-cold).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate for a short period at a controlled temperature (e.g., 37°C) to allow for neurotransmitter uptake.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold wash buffer.

-

Counting: Lyse the cells or synaptosomes on the filters and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Determine the amount of neurotransmitter uptake at each concentration of this compound.

-

Plot the percentage of uptake inhibition as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The mechanism of action of this compound is complex, involving potent inhibition of the norepinephrine transporter and moderate inhibition of the serotonin transporter as its primary mode of action. Its interaction with various other neurotransmitter receptors further contributes to its overall pharmacological profile. The downstream consequences of these initial interactions involve the modulation of intricate signaling pathways, leading to adaptive changes in the brain that are thought to be responsible for its therapeutic effects in the treatment of depression. A thorough understanding of these molecular mechanisms is essential for the rational design and development of novel and more targeted antidepressant therapies.

References

- 1. Rapid down-regulation of serotonin2 receptor binding during combined administration of tricyclic antidepressant drugs and alpha 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Adrenergic and serotonergic receptor binding in rat brain after chronic desmethylimipramine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desmethylimipramine-induced decrease in beta-adrenergic receptor binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of the tricyclic antidepressant desipramine on the density of adrenergic receptors in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of desipramine on dopamine receptor binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tricyclic antidepressive drugs and dopamine-sensitive adenylate cyclase from rat brain striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The binding of some antidepressant drugs to brain muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Desipramine Inhibits Histamine H1 Receptor-Induced Ca2+ Signaling in Rat Hypothalamic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Norepinephrine transporter inhibition with desipramine exacerbates L-DOPA-induced dyskinesia: role for synaptic dopamine regulation in denervated nigrostriatal terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Down-regulation of norepinephrine transporter expression on membrane surface induced by chronic administration of desipramine and the antagonism by co-administration of local anesthetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Norepinephrine transporter function and desipramine: residual drug effects versus short-term regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Norepinephrine transporter regulation mediates the long-term behavioral effects of the antidepressant desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Differential effects of fluoxetine and imipramine on the phosphorylation of the transcription factor CREB and cell-viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effects of desmethylimipramine on cyclic AMP-stimulated gene transcription in a model cell system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Signaling routes to CREM and CREB: plasticity in transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Desmethyltrimipramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyltrimipramine is the primary active metabolite of trimipramine, a tricyclic antidepressant (TCA) utilized in the management of major depressive disorder. As a secondary amine TCA, its pharmacological activity contributes significantly to the overall therapeutic effect of the parent compound. Unlike its tertiary amine precursor, trimipramine, which has a mixed serotonergic and noradrenergic profile, secondary amines like this compound generally exhibit a greater relative potency for norepinephrine reuptake inhibition.[1]

The mechanism of action for trimipramine and its metabolites is not fully elucidated but is known to extend beyond simple monoamine reuptake inhibition, involving interactions with a wide array of neurotransmitter receptors. This compound's activity at monoamine transporters is considered a key component of its antidepressant effect.

This technical guide provides a detailed overview of the pharmacological profile of this compound. Due to the limited availability of a comprehensive binding and pharmacokinetic dataset for this compound in the public domain, this guide also incorporates data from its close structural and functional analog, desipramine (desmethylimipramine). Desipramine is another secondary amine TCA and serves as a well-characterized proxy to construct a representative profile, offering valuable context for researchers. All comparative data is clearly identified.

Pharmacological Profile

The primary mechanism of action for this compound is the inhibition of monoamine transporters. It also interacts with organic cation transporters, which may influence its disposition and potential for drug-drug interactions.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the known inhibitory potencies for this compound and provide a comparative receptor binding and pharmacokinetic profile using data from desipramine.

Table 1: Inhibitory Potency (IC₅₀) of this compound at Human Monoamine and Organic Cation Transporters

| Target Transporter | Abbreviation | IC₅₀ (µM) | Reference |

| Norepinephrine Transporter | hNET | ~2-10 | [2] |

| Serotonin Transporter | hSERT | ~2-10 | [2] |

| Dopamine Transporter | hDAT | >10 | [2] |

| Organic Cation Transporter 1 | hOCT1 | ~2-10 | [2] |

| Organic Cation Transporter 2 | hOCT2 | ~2-10 | [2] |

| Organic Cation Transporter 3 | hOCT3 | >30 | [2] |

| Data derived from in vitro inhibition of [³H]MPP+ uptake in HEK293 cells expressing the respective human transporters.[2] |

Table 2: Comparative Receptor Binding Profile: Desipramine (Ki in nM)

Note: This table presents data for desipramine, a structurally similar secondary amine TCA, to provide a representative affinity profile against common CNS targets. A lower Ki value indicates higher binding affinity.

| Receptor / Transporter | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | 0.49 - 1.2 | [3][4] |

| Serotonin Transporter (SERT) | 25 - 100 | [3][5] |

| Dopamine Transporter (DAT) | >1000 | [5] |

| Histamine H₁ Receptor | 11 | [4] |

| Alpha-1 Adrenergic Receptor | 14 | [4] |

| Muscarinic Acetylcholine Receptor (M₁-M₅) | 86 | [4] |

| Serotonin 5-HT₂ₐ Receptor | 27 | [3] |

| Dopamine D₂ Receptor | >1000 | [4] |

Pharmacokinetics and Metabolism

This compound is formed in the liver primarily through the N-demethylation of trimipramine, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2C19.[6] It is subsequently inactivated through hydroxylation by CYP2D6 to 2-hydroxythis compound.[6] The activity of these enzymes is subject to genetic polymorphism, leading to significant inter-individual variability in plasma concentrations.

Blood-Brain Barrier Penetration: Like many TCAs, trimipramine and its metabolite this compound are substrates of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.[1] This active efflux mechanism reduces the net penetration of the compounds into the central nervous system, and inhibition of P-gp has been shown to increase their brain concentrations.[1][7][8][9]

Table 3: Comparative Pharmacokinetic Parameters: Desipramine

Note: This table presents pharmacokinetic data for desipramine as a proxy for a typical secondary amine TCA.

| Parameter | Value | Species | Reference |

| Bioavailability (F) | 33 - 70% | Human | [4][10] |

| Elimination Half-life (t½) | 14 - 60 hours | Human | [10] |

| Time to Peak Plasma (Tₘₐₓ) | 4 - 6 hours | Human | [3] |

| Volume of Distribution (Vd) | 33 - 42 L/kg | Human | [10] |

| Protein Binding | ~90% | Human | [10] |

Key Experimental Protocols

Detailed methodologies for cornerstone experiments in pharmacological profiling are provided below.

Protocol: Radioligand Binding Assay for Monoamine Transporters

-

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters.

-

Materials:

-

HEK293 cells stably expressing hNET, hSERT, or hDAT.

-

Radioligands: [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT).

-

Test compound (this compound) stock solution and serial dilutions.

-

Reference inhibitors: Desipramine (for hNET), Paroxetine (for hSERT), GBR 12909 (for hDAT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates, glass fiber filters, cell harvester, scintillation counter, and scintillation fluid.

-

-

Procedure:

-

Membrane Preparation: Culture and harvest transfected HEK293 cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of the appropriate reference inhibitor (e.g., 10 µM Desipramine for hNET).

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash filters multiple times with ice-cold assay buffer to separate bound from free radioligand.

-

Counting: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the average NSB counts from the total binding and competitive binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Protocol: In Vivo Microdialysis for Extracellular Monoamine Levels

-

Objective: To measure the effect of this compound administration on extracellular levels of norepinephrine and serotonin in a specific brain region (e.g., prefrontal cortex or hippocampus) of a freely moving rodent.

-

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus, microdialysis probes (e.g., 2-4 mm membrane), infusion pump, fraction collector.

-

Test compound (this compound) solution for systemic administration (e.g., intraperitoneal injection).

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system.

-

Anesthetic and surgical tools.

-

-

Procedure:

-

Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion & Baseline: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for at least 2 hours. Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

-

Baseline Collection: Collect at least 3-4 stable baseline samples.

-

Drug Administration: Administer this compound via the desired route (e.g., i.p. injection).

-

Post-treatment Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.

-

-

Data Analysis:

-

Analyze the dialysate samples using HPLC-ED to quantify the concentrations of norepinephrine and serotonin.

-

Calculate the average concentration from the baseline samples for each neurotransmitter.

-

Express the post-treatment data as a percentage of the baseline average for each time point.

-

Plot the mean percentage change from baseline versus time to visualize the neurochemical response to the drug.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacology of this compound.

Disclaimer: This document is intended for research and informational purposes only. The pharmacological data, particularly comparative data, should be confirmed with direct experimental evidence for specific applications.

References

- 1. abcb1ab P-glycoprotein is involved in the uptake of citalopram and trimipramine into the brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of imipramine and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Desipramine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. Inhibition of P-glycoprotein enhances transport of imipramine across the blood–brain barrier: microdialysis studies in conscious freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Human P-glycoprotein differentially affects antidepressant drug transport: relevance to blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medicinesinformation.co.nz [medicinesinformation.co.nz]

The Discovery and History of Desmethyltrimipramine: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Desmethyltrimipramine, the primary active metabolite of the tricyclic antidepressant (TCA) trimipramine, plays a significant role in the overall pharmacological profile of its parent compound. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles related to this compound. It details the metabolic pathway leading to its formation, its mechanism of action as a monoamine reuptake inhibitor, and the experimental methodologies used to characterize it. Quantitative data on its potency and clinical pharmacokinetics are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the metabolic studies of its parent drug, trimipramine, a tricyclic antidepressant introduced in the 1960s. Early research into the metabolism of TCAs like imipramine revealed that their N-demethylated metabolites, such as desipramine, were not only present in significant concentrations but also possessed antidepressant activity themselves. This established a precedent for investigating the metabolites of other TCAs.

A pivotal 1980 study systematically investigated the metabolism of trimipramine in humans, identifying fifteen distinct metabolites in urine through gas chromatography-mass spectrometry. Among these was the N-demethylated form, referred to as "nor-T," which is now known as this compound. This study was among the first to formally identify this major metabolite, paving the way for further pharmacological characterization. Subsequent research confirmed that, like other secondary amine TCA metabolites, this compound is an active pharmacological agent, contributing to the therapeutic effects and side-effect profile of trimipramine. The understanding of its distinct pharmacological properties, particularly its activity at monoamine transporters, has been refined over the decades with the advent of more sophisticated analytical and molecular techniques.

Metabolism of Trimipramine to this compound

This compound is formed in the liver through the N-demethylation of trimipramine. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme system.

-

Primary Metabolic Pathway: The conversion of trimipramine to this compound is predominantly carried out by the enzyme CYP2C19 .[1]

-

Minor Contribution: The enzyme CYP2C9 also plays a minor role in this demethylation process.[1]

-

Further Metabolism: this compound is itself a substrate for further metabolism. The enzyme CYP2D6 hydroxylates this compound to form 2-hydroxythis compound, which is a less active metabolite.[1][2]

The genetic polymorphisms in these CYP enzymes can lead to significant inter-individual variations in the plasma concentrations of trimipramine and this compound, affecting both the efficacy and tolerability of the parent drug.

Metabolic pathway of trimipramine to this compound.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the reuptake of monoamine neurotransmitters from the synaptic cleft. By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the synaptic concentrations of serotonin and norepinephrine, respectively. This action is believed to be the foundation of its antidepressant effects.

Unlike its parent compound trimipramine, which is a very weak monoamine reuptake inhibitor and exerts its effects primarily through receptor antagonism, this compound is a more potent inhibitor of monoamine transporters. It is also a weak inhibitor of the dopamine transporter (DAT).

Downstream Signaling Pathways

The inhibition of norepinephrine and serotonin reuptake by this compound initiates a cascade of downstream intracellular signaling events that are thought to underlie the therapeutic onset of antidepressant action. This process involves neuroplastic changes and the regulation of gene expression.

-

Increased Neurotransmitters: Inhibition of NET and SERT leads to elevated levels of norepinephrine (NE) and serotonin (5-HT) in the synapse.

-

Receptor Activation: These increased neurotransmitter levels lead to greater activation of postsynaptic receptors, including G-protein coupled receptors (GPCRs).

-

cAMP Pathway Activation: Activation of these GPCRs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

PKA and CREB Activation: cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).

-

BDNF Expression: Activated CREB moves to the nucleus and promotes the transcription of target genes, most notably Brain-Derived Neurotrophic Factor (BDNF).

-

TrkB Receptor Activation: BDNF is released and binds to its receptor, Tropomyosin receptor kinase B (TrkB).

-

Neuroplasticity and Neuronal Survival: Activation of TrkB initiates further downstream signaling, including the mTOR pathway, which promotes synaptogenesis, enhances neuronal survival, and contributes to the structural and functional changes in the brain that are associated with antidepressant efficacy.

Downstream signaling effects of this compound.

Quantitative Pharmacological Data

The potency of this compound at various monoamine transporters has been quantified, providing insight into its pharmacological profile. Additionally, clinical studies have established the steady-state plasma concentrations of both trimipramine and its desmethyl metabolite at therapeutic doses.

Table 1: Inhibitory Potency of this compound at Human Monoamine and Organic Cation Transporters

| Transporter | IC50 (µM) |

| Norepinephrine Transporter (NET) | 2.92 |

| Serotonin Transporter (SERT) | 6.22 |

| Dopamine Transporter (DAT) | 29.5 |

| Organic Cation Transporter 1 (OCT1) | 3.19 |

| Organic Cation Transporter 2 (OCT2) | 10.4 |

Data sourced from Haenisch et al. (2011).

Table 2: Steady-State Plasma Concentrations in Patients Treated with Trimipramine

| Daily Dose of Trimipramine | Mean Trimipramine Concentration (ng/mL) | Mean this compound Concentration (ng/mL) |

| 75 mg | 53.8 | 26.3 |

| 150 mg | 122.5 | 133.8 |

Data demonstrates a disproportionate increase in this compound concentration with a higher dose, suggesting nonlinear kinetics.

Experimental Protocols

Determination of Monoamine Transporter Inhibition (IC50)

This protocol is based on the methodology used in key studies characterizing the pharmacology of this compound.

-

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of human norepinephrine (hNET), serotonin (hSERT), and dopamine (hDAT) transporters.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express the specific human transporter protein (hNET, hSERT, or hDAT).

-

Assay Preparation: Cells are plated in multi-well plates and grown to confluence.

-

Inhibition Assay:

-

Cells are washed and incubated in a buffer solution.

-

Varying concentrations of this compound (and a vehicle control) are added to the wells.

-

A radiolabeled substrate, such as [³H]MPP+, is added to initiate the uptake reaction.

-

The uptake is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

-

Termination and Measurement: The uptake reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate. The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Quantification of this compound in Human Plasma

This protocol outlines a typical gas chromatography-mass spectrometry (GC-MS) method for the simultaneous determination of trimipramine and its metabolites.

-

Objective: To accurately quantify the concentration of this compound in human plasma samples.

-

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

An internal standard (e.g., promazine) is added to the plasma sample.

-

The sample is alkalinized and applied to a solid-phase extraction (SPE) column (e.g., Bond-Elut TCA).

-

The column is washed to remove interfering substances.

-

The analytes (trimipramine, this compound, etc.) are eluted with an appropriate solvent mixture.

-

-

Derivatization: The eluted sample is evaporated to dryness. A two-step derivatization is often performed. For instance, trifluoroacetic acid anhydride may be used, followed by N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide to improve the chromatographic properties and thermal stability of the analytes.

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., SE-54).

-

The analytes are separated based on their retention times.

-

The eluent is introduced into a mass spectrometer for detection and quantification, often using selected ion monitoring (SIM) for high specificity and sensitivity.

-

-

Quantification: A calibration curve is generated using standards of known concentrations. The concentration of this compound in the plasma sample is determined by comparing its peak area relative to the internal standard against the calibration curve.

-

Workflow for plasma this compound analysis.

Chemical Synthesis Overview

This compound is typically prepared for use as a reference standard via the N-demethylation of the parent compound, trimipramine. While specific, detailed protocols in peer-reviewed literature are scarce due to the compound's status as a metabolite rather than a primary therapeutic agent, the chemical transformation is straightforward.

A common method for the N-demethylation of tertiary amines like trimipramine involves reaction with a chloroformate reagent, such as ethyl chloroformate or trichloroethyl chloroformate, followed by hydrolysis of the resulting carbamate intermediate.

Generalized Reaction Scheme:

-

Carbamate Formation: Trimipramine is reacted with ethyl chloroformate. The lone pair of the tertiary nitrogen attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and formation of a carbamate intermediate. The N-methyl group that is to be removed is now part of this carbamate structure.

-

Hydrolysis: The carbamate is then hydrolyzed, typically under basic conditions (e.g., using KOH), which cleaves the carbamate group and yields the secondary amine, this compound.

This method provides a controlled way to remove one methyl group from the tertiary amine side chain of trimipramine.

Conclusion

This compound, first identified as a major metabolite of trimipramine, is a pharmacologically active compound that contributes significantly to the therapeutic action of its parent drug. Its primary mechanism, the inhibition of norepinephrine and serotonin reuptake, is distinct from the primary receptor-blocking profile of trimipramine. The study of this compound highlights the critical importance of characterizing drug metabolites in the drug development process, as they can possess unique pharmacological properties and contribute to both the efficacy and the adverse effect profile of the administered medication. The quantitative data and experimental protocols detailed in this guide provide a foundational resource for researchers working on tricyclic antidepressants and the broader field of neuropsychopharmacology.

References

In Vitro Metabolism of Desmethyltrimipramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyltrimipramine, the primary active metabolite of the tricyclic antidepressant trimipramine, undergoes further metabolism in the liver, significantly influencing its pharmacokinetic profile and therapeutic efficacy. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, focusing on the core metabolic pathways, the enzymatic systems involved, and detailed experimental protocols for its study. Quantitative data, primarily derived from studies on the structurally analogous compound desipramine due to the limited availability of specific data for this compound, is presented to offer a comparative kinetic understanding. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and toxicology, aiding in the design and interpretation of in vitro studies and facilitating the development of safer and more effective therapeutic strategies.

Introduction

This compound is the pharmacologically active N-demethylated metabolite of the tricyclic antidepressant (TCA) trimipramine. Like other secondary amine TCAs, its clinical activity and side-effect profile are influenced by its metabolic fate. The in vitro characterization of a drug's metabolism is a critical component of drug development, providing essential information on metabolic stability, potential drug-drug interactions, and the formation of active or toxic metabolites. This guide focuses on the in vitro metabolic pathways of this compound, with a primary emphasis on hydroxylation and a secondary consideration of N-oxidation.

Metabolic Pathways

The in vitro metabolism of this compound is primarily characterized by two main pathways:

-

Hydroxylation: The principal metabolic route is the hydroxylation of the dibenzazepine ring system, predominantly at the 2-position, to form 2-hydroxythis compound. This reaction is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6.[1][2] The resulting hydroxylated metabolite is generally considered to be pharmacologically less active and is more readily excreted.[2]

-

N-oxidation: While less extensively studied for this compound specifically, N-oxidation is a known metabolic pathway for other tricyclic antidepressants.[3][4] This reaction involves the oxidation of the nitrogen atom in the side chain and is typically mediated by flavin-containing monooxygenases (FMOs).[4][5]

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic pathways of this compound.

Quantitative Data

Table 1: Kinetic Parameters for the 2-Hydroxylation of Desipramine by Human Liver Microsomes

| Parameter | Value (Mean) | Range | Enzyme System | Reference |

| Km (µM) | 11.7 | 9.9 - 15.3 | Human Liver Microsomes | [6] |

| Vmax (nmol/mg/h) | 3.2 - 5.7 | - | Human Liver Microsomes | [7] |

Note: These values are for desipramine and should be used as an approximation for this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study the metabolism of this compound.

In Vitro Incubation with Human Liver Microsomes (HLM)

This protocol is designed to assess the overall metabolic stability and identify the primary metabolites of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ACN) or other suitable organic solvent (for reaction termination)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.

-

Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (pH 7.4)

-

Pooled HLMs (final protein concentration typically 0.2-1.0 mg/mL)

-

MgCl2 (final concentration typically 3-5 mM)

-

This compound (at desired concentrations, e.g., 1-100 µM)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle agitation.

-

Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube for analysis by a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

Recombinant CYP450 Enzyme Incubation

This protocol is used to identify the specific CYP isozymes responsible for the metabolism of this compound.

Materials:

-

This compound

-

Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4, CYP2C19, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Cytochrome P450 reductase

-

Liposomes

-

Other materials as listed in the HLM protocol

Procedure:

The procedure is similar to the HLM incubation, with the key difference being the use of specific recombinant CYP enzymes instead of pooled microsomes. This allows for the determination of the contribution of each individual enzyme to the metabolism of the drug.

Analytical Methods

The quantification of this compound and its metabolites is crucial for kinetic studies. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical technique.

-

HPLC-UV: A robust method for quantification, often requiring a liquid-liquid or solid-phase extraction step to concentrate the analytes and remove interfering matrix components.[8][9]

-

LC-MS/MS: Offers higher sensitivity and selectivity, allowing for direct analysis of the incubation supernatant with minimal sample preparation (e.g., protein precipitation).[10][11] This is the preferred method for metabolite identification and quantification.

A typical HPLC method for the analysis of desipramine and its hydroxylated metabolite involves a C18 reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8] Detection is typically performed at a wavelength of around 214 nm for UV detection.[8] For LC-MS/MS, electrospray ionization (ESI) in the positive ion mode is commonly used.

Experimental and Logical Workflows

General Experimental Workflow for In Vitro Metabolism Studies

Conclusion

The in vitro metabolism of this compound is a critical area of study for understanding its overall pharmacological profile. The primary metabolic pathway is 2-hydroxylation, predominantly mediated by CYP2D6, with N-oxidation as a potential minor pathway. While specific quantitative kinetic data for this compound is limited, data from the analogous compound desipramine provides valuable insights. The experimental protocols and analytical methods detailed in this guide offer a robust framework for researchers to investigate the in vitro metabolism of this compound and other related compounds, ultimately contributing to the development of safer and more effective antidepressant therapies.

References

- 1. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic correlation between in vitro hepatic microsomal enzyme kinetics and in vivo metabolism of imipramine and desipramine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the demethylation, hydroxylation and N-oxidation of imipramine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of desipramine hydroxylation (Cytochrome P450-2D6) in vitro by quinidine and by viral protease inhibitors: relation to drug interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic properties of the metabolism of imipramine and desipramine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of trimipramine in vitro by human CYP2D6 isozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. celerion.com [celerion.com]

Desmethyltrimipramine: An In-depth Technical Guide on its Role as an Active Metabolite of Trimipramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimipramine, a tricyclic antidepressant (TCA), undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, desmethyltrimipramine (DMT), the primary N-demethylated metabolite, is pharmacologically active and contributes significantly to the overall therapeutic and adverse effect profile of its parent drug. This technical guide provides a comprehensive overview of this compound's role as an active metabolite, focusing on its pharmacokinetics, pharmacodynamics, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Introduction

Trimipramine is a tricyclic antidepressant that has been in clinical use for decades. Unlike many other TCAs, its primary mechanism of action is not potent inhibition of serotonin or norepinephrine reuptake. Instead, its clinical effects are largely attributed to its antagonist activity at a variety of neurotransmitter receptors. Following administration, trimipramine is metabolized in the liver, primarily through demethylation and hydroxylation, to form active and inactive metabolites. This compound, a secondary amine, is a major active metabolite that possesses its own distinct pharmacological profile. Understanding the contribution of this compound to the clinical effects of trimipramine is crucial for a complete comprehension of the drug's mechanism of action, efficacy, and tolerability.

Metabolism of Trimipramine to this compound

The metabolic conversion of trimipramine to this compound is a critical step in its biotransformation. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Metabolic Pathway:

-

N-demethylation: The tertiary amine of trimipramine is demethylated to the secondary amine this compound.

-

Further Metabolism: Both trimipramine and this compound are further metabolized, primarily through hydroxylation by CYP2D6, leading to the formation of 2-hydroxytrimipramine and 2-hydroxythis compound, respectively. These hydroxylated metabolites are generally considered to be less active or inactive and are subsequently conjugated for excretion.[1]

The genetic polymorphisms of CYP2C19 and CYP2D6 can significantly influence the plasma concentrations of trimipramine and its metabolites, leading to inter-individual variability in clinical response and side effects.

Data Presentation: Comparative Quantitative Data

Pharmacokinetic Parameters

| Parameter | Trimipramine | This compound |

| Elimination Half-life (t½) | 23 ± 1.9 hours[2] | Longer than trimipramine |

| Time to Peak Plasma Concentration (Tmax) | 3.1 ± 0.6 hours (oral)[2] | ~12.8 hours (for desmethylclomipramine after oral clomipramine)[3] |

| Peak Plasma Concentration (Cmax) | 28.2 ± 4.4 ng/mL (50 mg oral dose)[2] | Varies with trimipramine dose |

| Volume of Distribution (Vd) | 30.9 ± 3.5 L/kg[2] | Data not readily available |

| Total Metabolic Clearance | 15.9 ± 1.5 mL/min/kg[2] | Data not readily available |

| Absolute Bioavailability | 41.4% ± 4.4%[2] | Not applicable (metabolite) |

| Protein Binding | 94.9%[2] | Data not readily available |

Steady-State Plasma Concentrations:

| Dose of Trimipramine | Mean Steady-State Trimipramine Conc. | Mean Steady-State this compound Conc. |

| 75 mg/day | 53.8 ng/mL[4] | 26.3 ng/mL[4] |

| 150 mg/day | 122.5 ng/mL[4] | 133.8 ng/mL[4] |

A study in patients receiving 300-400 mg/day of racemic trimipramine also measured the steady-state plasma concentrations of the enantiomers of trimipramine and its metabolites.[5]

Receptor Binding Affinities (Ki in nM)

The following table presents the receptor binding affinities (Ki values) for trimipramine and provides available data for this compound or its close structural analog, desmethylimipramine, as a proxy. A lower Ki value indicates a higher binding affinity.

| Receptor | Trimipramine (Ki, nM) | This compound/Desmethylimipramine (Ki, nM) |

| Serotonin Transporter (SERT) | ~180 | Data not readily available |

| Norepinephrine Transporter (NET) | ~2500 | ~1.1 (Desmethylimipramine) |

| Dopamine Transporter (DAT) | ~3800 | Data not readily available |

| Histamine H1 | 0.38 | 1.6 (Desmethylimipramine) |

| α1-Adrenergic | 2.5 | 3.0 (Desmethylimipramine) |

| α2-Adrenergic | 1800 | 1800 (Desmethylimipramine) |

| Muscarinic M1-M5 (non-selective) | 21 | 50 (Desmethylimipramine) |

| Dopamine D2 | 32 | 100 (Desmethylimipramine) |

| Serotonin 5-HT2A | 8.1 | 15 (Desmethylimipramine) |

Experimental Protocols

Determination of Trimipramine and this compound in Plasma

A common method for the quantitative analysis of tricyclic antidepressants and their metabolites in plasma is High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.

Objective: To determine the concentrations of trimipramine and this compound in human plasma samples.

Methodology: HPLC with UV Detection

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., clomipramine).

-

Alkalinize the plasma sample with a suitable buffer (e.g., sodium hydroxide).

-

Extract the analytes with an organic solvent mixture (e.g., hexane:isoamyl alcohol).

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.[6][7]

-

-

Chromatographic Conditions:

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.

-

The concentrations of trimipramine and this compound in the patient samples are then determined from this calibration curve.

-

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of trimipramine and this compound for various neurotransmitter receptors.

Methodology: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize tissue known to express the receptor of interest (e.g., brain tissue) or cells transfected to express the receptor in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]pyrilamine for H1 receptors) and varying concentrations of the unlabeled test compound (trimipramine or this compound).

-

Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Detection and Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Trimipramine and this compound exert their pharmacological effects by antagonizing several G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways associated with some of the key receptors targeted by these compounds.

α1-Adrenergic Receptor Signaling (Gq-coupled)

Antagonism of this pathway by trimipramine and this compound contributes to orthostatic hypotension.

References

- 1. PathWhiz [pathbank.org]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous HPLC analysis of tricyclic antidepressants and metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Desmethyltrimipramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preclinical data available for Desmethyltrimipramine, an active metabolite of the tricyclic antidepressant Trimipramine. The information presented herein is intended to support researchers, scientists, and drug development professionals in their early-stage investigations of this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Core Compound Information

This compound, also known as N-desmethyltrimipramine, is the primary active metabolite of Trimipramine, a tricyclic antidepressant (TCA). As a secondary amine TCA, it exhibits a distinct pharmacological profile compared to its tertiary amine parent compound. Generally, secondary amines have a greater noradrenergic effect, while tertiary amines have a more pronounced serotonergic effect.[1]

Pharmacodynamics: Receptor and Transporter Interactions

The following tables summarize the available quantitative data for the interaction of this compound and related compounds with key molecular targets.

Table 1: Monoamine and Organic Cation Transporter Inhibition by this compound

| Target | IC50 (µM) | Species | Reference |

| Human Serotonin Transporter (hSERT) | ~2-10 | Human | [1] |

| Human Norepinephrine Transporter (hNET) | ~2-10 | Human | [1] |

| Human Dopamine Transporter (hDAT) | >10 | Human | [1] |

| Human Organic Cation Transporter 1 (hOCT1) | ~2-10 | Human | [1] |

| Human Organic Cation Transporter 2 (hOCT2) | ~2-10 | Human | [1] |

Table 2: Receptor Binding Affinities (Kd in nM) of the Parent Compound, Trimipramine

This data is for the parent compound and serves as a reference point. This compound's affinities may differ.

| Receptor Subtype | Kd (nM) | Species | Reference |

| Histamine H1 | 0.27 | Human | [2] |

| α1-Adrenergic | 24 | Human | [2] |

| Serotonin 5-HT2A | 24 | Human | [2] |

| Muscarinic Acetylcholine | 58 | Human | [2] |

| Dopamine D2 | 180 | Human | [2] |

Pharmacokinetics

This compound is formed in the liver primarily through the demethylation of Trimipramine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2C19, with a minor contribution from CYP2C9.[1] Both Trimipramine and this compound are further metabolized via hydroxylation by CYP2D6 to inactive forms.[1] The pharmacokinetics of Trimipramine and this compound can exhibit non-linearity. An increase in the dose of Trimipramine can lead to a disproportionately larger increase in the steady-state plasma concentration of this compound, likely due to the saturation of its hydroxylation pathway.[3]

Table 3: Steady-State Plasma Concentrations of Trimipramine and this compound in Patients

| Daily Dose of Trimipramine | Mean Steady-State Plasma Concentration of Trimipramine (ng/mL) | Mean Steady-State Plasma Concentration of this compound (ng/mL) |

| 75 mg | 53.8 | 26.3 |

| 150 mg | 122.5 | 133.8 |

Preclinical Efficacy and Safety

Direct preclinical efficacy and toxicology studies specifically on this compound are limited in publicly available literature. However, studies on the structurally related secondary amine tricyclic antidepressant, Desipramine, can provide an indication of its potential antidepressant-like effects. For instance, Desipramine has been shown to reduce immobility and increase climbing behavior in the forced swim test in rats, a model predictive of antidepressant activity.[4]

Regarding safety, no specific toxicology studies on this compound were identified. The parent drug, Trimipramine, has been in clinical use for many years, and its safety profile is well-documented. In clinical trials, Trimipramine was not associated with an increased rate of serum aminotransferase elevations and has not been linked to clinically apparent acute liver injury.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are representative methodologies for key assays relevant to the study of this compound.

Objective: To determine the potency of this compound to inhibit the reuptake of monoamines (serotonin, norepinephrine, dopamine) by their respective transporters.

Methodology: This protocol is based on methods used for assessing transporter inhibition by tricyclic antidepressants.[1]

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

-

Inhibition Assay:

-

The growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

-

Cells are pre-incubated for 10-15 minutes with varying concentrations of this compound or vehicle control.

-

A mixture of a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for NET, or [3H]DA for DAT) and a non-radiolabeled substrate is added to initiate the uptake reaction.

-

The uptake is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.

-

The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

-

-

Quantification:

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor of the respective transporter.

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The percentage of inhibition at each concentration of this compound is calculated.

-

The IC50 value (the concentration of this compound that causes 50% inhibition of specific uptake) is determined by non-linear regression analysis of the concentration-response curve.

-

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma samples for pharmacokinetic studies.

Methodology: This protocol is a generalized procedure based on established methods for the analysis of tricyclic antidepressants and their metabolites in biological matrices.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

-

-

Calibration and Quantification:

-

A calibration curve is prepared by spiking known concentrations of this compound into blank plasma.

-

The peak area ratio of the analyte to the internal standard is plotted against the concentration to generate the calibration curve.

-

The concentration of this compound in the unknown samples is determined from the calibration curve.

-

Mandatory Visualizations

Visual representations are essential for understanding complex biological and experimental processes.

References

- 1. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. Comparison of the effects of desmethylimipramine on behavior in the forced swim test in peripubertal and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Desmethyltrimipramine in Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethyltrimipramine is the principal active metabolite of the tricyclic antidepressant (TCA) trimipramine. Formed in the liver primarily via the cytochrome P450 enzyme CYP2C19, this secondary amine metabolite plays a significant role in the overall pharmacological activity of its parent compound.[1] While trimipramine itself is characterized by its atypical profile of weak monoamine reuptake inhibition and potent receptor antagonism, this compound exhibits a pharmacological profile more aligned with traditional secondary amine TCAs.[1][2] This guide provides an in-depth analysis of this compound's mechanism of action, its quantitative interaction with monoamine transporters, and the experimental methodologies used to characterize these interactions.

Mechanism of Action

The primary mechanism of action for this compound involves the inhibition of presynaptic neurotransmitter reuptake, specifically targeting the norepinephrine transporter (NET) and the serotonin transporter (SERT).[3] As a secondary amine TCA, it generally displays a greater potency for NET compared to the tertiary amine parent drug, trimipramine.[1][2] This action leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing noradrenergic and serotonergic neurotransmission. This modulation of monoaminergic systems is a cornerstone of the therapeutic action of many antidepressant medications.

Beyond its effects on transporters, this compound, like other TCAs, is presumed to interact with a variety of postsynaptic receptors, although specific quantitative binding data for the metabolite is less extensively documented than for the parent compound. These interactions likely contribute to both the therapeutic effects and the side-effect profile observed during treatment with trimipramine.

Metabolic Pathway

The metabolic conversion of trimipramine to this compound is a critical step in its pharmacology. This pathway provides context for the presence and activity of the metabolite in vivo.

Quantitative Pharmacological Data

The inhibitory activity of this compound at human monoamine transporters has been quantified, revealing its profile as a mixed norepinephrine and serotonin reuptake inhibitor. While its potency is considered modest compared to more selective agents, its accumulation in the brain may lead to significant transporter inhibition.[3]

Table 1: Inhibitory Potency of this compound at Human Monoamine Transporters

The following data were derived from studies using HEK293 cells heterologously expressing the human transporters.[3] Potency is expressed as the half-maximal inhibitory concentration (IC₅₀).

| Transporter Target | pIC₅₀ | IC₅₀ (µM) |

| Serotonin Transporter (hSERT) | 5.206 | 6.22 |

| Norepinephrine Transporter (hNET) | 5.535 | 2.92 |

| Dopamine Transporter (hDAT) | 4.530 | 29.51 |

Note: pIC₅₀ is the negative log of the molar IC₅₀ value. A higher pIC₅₀ value indicates greater potency. Data sourced from Haenisch et al. (2011) as cited in literature.[2]

Key Signaling & Interaction Pathways

This compound's primary role in neurotransmission is the blockade of monoamine reuptake at the presynaptic terminal. This direct interaction prevents the recycling of neurotransmitters from the synaptic cleft, thereby prolonging their availability to bind to postsynaptic receptors.

Experimental Protocols

The characterization of this compound's activity relies on standardized in vitro pharmacological assays. The following sections detail the methodologies for determining its potency at monoamine transporters.

Protocol: Neurotransmitter Transporter Uptake Assay

This protocol describes a method to determine the IC₅₀ value of a test compound (e.g., this compound) for the inhibition of monoamine uptake into cells expressing the relevant transporter. The methodology is based on competitive uptake assays using a labeled substrate.[3]

Objective: To quantify the inhibitory potency of this compound on hSERT, hNET, and hDAT.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing hSERT, hNET, or hDAT.

-

Cell culture medium (e.g., DMEM), fetal bovine serum, antibiotics.

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

Radiolabeled substrate (e.g., [³H]MPP⁺, [³H]serotonin, or [³H]norepinephrine).

-

Test compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

-

Known selective inhibitors for defining non-specific uptake (e.g., citalopram for SERT, desipramine for NET).

-

96-well cell culture plates and filtration plates (e.g., GF/B or GF/C).

-

Scintillation fluid and a liquid scintillation counter.

Methodology:

-

Cell Culture: Plate the transporter-expressing HEK293 cells into 96-well plates at a suitable density and allow them to adhere and form a confluent monolayer overnight.

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of the radiolabeled substrate at a concentration near its Kₘ value.

-

Pre-incubation: Wash the cell monolayers with assay buffer. Add the various concentrations of this compound (or vehicle for total uptake control, or a saturating concentration of a selective inhibitor for non-specific uptake control) to the wells.

-

Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled substrate to all wells. Incubate for a short, defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). The incubation time should be within the initial linear phase of uptake.

-

Termination of Uptake: Terminate the reaction by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.

-

Cell Lysis and Counting: Lyse the cells in each well (e.g., with a mild detergent or distilled water). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Protocol: Radioligand Binding Assay

This protocol provides a generalized method for determining the binding affinity (Kᵢ) of a test compound for a specific receptor using a competitive radioligand binding assay.[4][5]

Objective: To determine the affinity of this compound for a target receptor (e.g., H₁, 5-HT₂ₐ).

Materials:

-

Tissue source rich in the target receptor (e.g., rat brain cortex) or cultured cells expressing the receptor.

-

Homogenization buffer and assay buffer.

-

Radioligand specific for the target receptor (e.g., [³H]pyrilamine for H₁ receptors).

-

Test compound: this compound.

-

Compound for defining non-specific binding (e.g., a high concentration of an unlabeled specific ligand).

-

Filtration apparatus (e.g., Brandel or Tomtec cell harvester) and glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet cellular debris. Re-centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[5]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand + vehicle.

-

Non-specific Binding: Membrane preparation + radioligand + a high concentration of an unlabeled specific ligand.

-

Competition: Membrane preparation + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[5]

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[4]

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Determine the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and calculate the IC₅₀.

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.[6]

-

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the clinical profile of trimipramine. Its primary mechanism of action involves the inhibition of norepinephrine and serotonin reuptake, with a greater potency for NET, a characteristic feature of secondary amine TCAs. While it is less potent than many other antidepressants at these transporters, its accumulation in the central nervous system suggests that this mechanism is clinically relevant.[3] The technical protocols and quantitative data presented herein provide a foundational resource for further research into the nuanced role of this metabolite in modulating neurotransmission and its contribution to the treatment of depression.

References

- 1. ClinPGx [clinpgx.org]

- 2. Trimipramine - Wikipedia [en.wikipedia.org]

- 3. Inhibitory potencies of trimipramine and its main metabolites at human monoamine and organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application